molecular formula C19H15N5O B2873179 6-Amino-3-methyl-1-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 153334-58-8

6-Amino-3-methyl-1-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B2873179
CAS No.: 153334-58-8
M. Wt: 329.363
InChI Key: RRUXMTZKNWIJSQ-UHFFFAOYSA-N
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Description

The compound “6-Amino-3-methyl-1-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is an organic carbonitrile. It is synthesized using an eco-friendly, straightforward, and highly efficient multicomponent one-pot protocol . The pyrano[2,3-c]pyrazole moiety in its structure is considered a pharmacologically promising substructure with numerous biological effects .


Synthesis Analysis

The compound was synthesized in 89% yield using a simple protocol under the catalytic influence of non-toxic trisodium citrate dihydrate under ambient conditions . The synthesis involved a one-pot tandem Knoevenagel cyclocondensation of malononitrile, pyridine 4-carboxy-aldehyde, and in situ generated 3-substituted-1H-pyrazol-5(4H)-ones in aqueous ethanol at room temperature .


Molecular Structure Analysis

X-ray diffraction studies reveal that the packing of molecules in the crystal is strongly influenced by both intra and intermolecular hydrogen interactions . In addition, aromatic π–π interactions stabilize the molecular chains propagating along [001] . The pyrazole ring A is almost coplanar to the fused pyran ring B (dihedral angle 2.99 (5)°), whereas it forms a dihedral angle 13.52 (8)° with phenyl ring C .


Chemical Reactions Analysis

The synthesis of the compound involves a one-pot tandem Knoevenagel cyclocondensation . This reaction is a type of multicomponent reaction that allows for the efficient synthesis of complex organic compounds from simpler precursors in a single step.


Physical and Chemical Properties Analysis

The compound has a molecular formula of C14H12N4O and an average mass of 252.271 Da . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the available literature.

Scientific Research Applications

Spectroscopic and Structural Investigations

6-Amino-3-methyl-1-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been investigated for its spectral and structural properties. It exhibits pharmaceutical significance in drug discovery due to its binding with the multidrug resistance protein, suggesting potential applications in addressing drug resistance issues in medical treatments (Kumar et al., 2020).

Utility in Heterocyclic Synthesis

This compound plays a role in the synthesis of pyrano(2,3-c)pyrazole derivatives, showcasing its utility in heterocyclic synthesis. This emphasizes its importance in the development of novel chemical structures for various applications (Fadda et al., 2012).

Synthesis of Pyrazolinone and Pyrazole Derivatives

The compound is also involved in the synthesis of novel pyrazolinone and pyrazole derivatives, further highlighting its versatility in creating diverse chemical structures with potential biological activities (Aly et al., 2004).

Antitumor and Antimicrobial Properties

Its derivatives have been synthesized and shown to exhibit antitumor and antimicrobial activities. This points to its potential use in developing new pharmaceutical agents (Hafez & El-Gazzar, 2015).

Synthesis of Bioactive Heterocycles

Enaminonitrile derivatives of this compound have been synthesized and evaluated as antimicrobial agents, demonstrating its role in producing bioactive heterocycles with potent activity (El-ziaty et al., 2018).

Corrosion Inhibition in Mild Steel

Derivatives of this compound have been studied for their corrosion inhibition performance on mild steel, indicating its potential industrial applications, particularly in protecting metal surfaces from corrosion (Yadav et al., 2016).

Future Directions

The compound and its derivatives could be further explored for their potential pharmacological applications given the promising biological effects associated with the pyrano[2,3-c]pyrazole moiety . More research could be conducted to fully understand its mechanism of action and to optimize its synthesis for potential industrial-scale production.

Properties

IUPAC Name

6-amino-3-methyl-1-phenyl-4-pyridin-3-yl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O/c1-12-16-17(13-6-5-9-22-11-13)15(10-20)18(21)25-19(16)24(23-12)14-7-3-2-4-8-14/h2-9,11,17H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUXMTZKNWIJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CN=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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